Mercury bis(trifluoroacetate)

Catalog No.
S1511772
CAS No.
13257-51-7
M.F
C2HF3HgO2
M. Wt
314.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mercury bis(trifluoroacetate)

CAS Number

13257-51-7

Product Name

Mercury bis(trifluoroacetate)

IUPAC Name

mercury;2,2,2-trifluoroacetic acid

Molecular Formula

C2HF3HgO2

Molecular Weight

314.62 g/mol

InChI

InChI=1S/C2HF3O2.Hg/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

CPJNAQDRGJNWFC-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Hg+2]

Canonical SMILES

C(=O)(C(F)(F)F)O.[Hg]

Mercury bis(trifluoroacetate) is an organomercury compound with the chemical formula Hg CF3COO 2\text{Hg CF}_3\text{COO }_2. It consists of a mercury atom coordinated to two trifluoroacetate groups. This compound is notable for its unique properties, including its ability to act as a catalyst in various organic reactions and its potential applications in materials science and medicinal chemistry. Mercury bis(trifluoroacetate) is characterized by its high reactivity due to the presence of the trifluoroacetate ligands, which can facilitate various chemical transformations.

Mercury bis(trifluoroacetate) is a highly toxic compound due to the presence of mercury. It poses a severe health risk if inhaled, ingested, or absorbed through the skin. Exposure can cause symptoms like tremors, metallic taste, kidney damage, and neurological problems []. The compound is also classified as acutely toxic to the aquatic environment [].

Organic Synthesis:

  • Cyclization: Mercury bis(trifluoroacetate) can act as a Lewis acid catalyst, promoting the selective cyclization of specific organic molecules. For example, it facilitates the conversion of methylthio-substituted divinyl ketones to 5-fluorocyclopentenone derivatives, valuable intermediates in the synthesis of complex organic structures [].

Polymer Chemistry:

  • Mercuration: This compound can be used for the mercuration of specific polymers, introducing mercury atoms into their structure. This process allows for further functionalization of the polymer, potentially leading to novel materials with tailored properties [].
, particularly in organic synthesis. For example, it can react with disilenes to yield 1,2-bis(trifluoroacetoxy)disilanes under specific conditions, demonstrating its role as a Lewis acid catalyst . The compound's reactivity can be attributed to the electrophilic nature of the mercury center and the electron-withdrawing effects of the trifluoroacetate groups.

Several methods exist for synthesizing mercury bis(trifluoroacetate):

  • Direct Reaction: The compound can be synthesized by reacting mercury(II) oxide or mercury(II) chloride with trifluoroacetic acid.
  • Complexation Reactions: It can also be formed through complexation reactions involving mercury salts and trifluoroacetic anhydride.
  • Solvent-Assisted Methods: Utilizing solvents such as tetrahydrofuran can enhance reaction yields and facilitate the formation of desired products .

These synthesis methods highlight the versatility of mercury bis(trifluoroacetate) as a reagent in organic chemistry.

Mercury bis(trifluoroacetate) has several applications:

  • Catalyst in Organic Synthesis: It is widely used as a catalyst for reactions involving carbon-carbon bond formation and other organic transformations.
  • Material Science: The compound has potential applications in developing new materials due to its unique electronic properties.
  • Medicinal Chemistry: While its use is limited due to toxicity concerns, there is ongoing research into its potential therapeutic applications.

Research on interaction studies involving mercury bis(trifluoroacetate) primarily focuses on its reactivity with various substrates in organic synthesis. These studies help elucidate the mechanisms by which this compound catalyzes reactions and its influence on reaction pathways. The interactions with disilenes mentioned earlier exemplify how mercury bis(trifluoroacetate) can facilitate complex transformations through π-complex intermediates .

Mercury bis(trifluoroacetate) shares similarities with several other organomercury compounds. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Mercury(II) acetateHg C2H3O2)2\text{Hg C}_2\text{H}_3\text{O}_2)_2Less reactive than mercury bis(trifluoroacetate).
Mercury(II) chlorideHgCl2\text{HgCl}_2Used in various chemical syntheses; more toxic.
DimethylmercuryHg CH3)2\text{Hg CH}_3)_2Highly toxic; used in research but poses significant risks.

Uniqueness of Mercury Bis(trifluoroacetate)

Mercury bis(trifluoroacetate) is unique due to its trifluoroacetate ligands, which enhance its reactivity and selectivity in organic reactions compared to other organomercury compounds. Its ability to stabilize certain reaction intermediates while facilitating diverse transformations sets it apart from similar compounds.

Mercury bis(trifluoroacetate) (chemical formula: Hg(CF₃COO)₂) was first synthesized in the mid-20th century as part of broader efforts to explore mercury(II) salts with fluorinated ligands. Early reports of its preparation involved the reaction of mercury(II) oxide with trifluoroacetic acid, yielding a highly electrophilic compound with unique reactivity. The compound gained attention in the 1970s when its utility in organic synthesis was demonstrated, particularly in cyclization and electrophilic addition reactions. By the 1980s, its role in facilitating regiospecific transformations, such as the brominative cyclization of dienes, solidified its importance in synthetic chemistry.

Key milestones include:

  • 1960s: Initial synthesis and characterization of mercury bis(trifluoroacetate) as a white crystalline solid with a melting point of 167–169°C.
  • 1979: First application in total synthesis (e.g., dl-3β-bromo-8-epicaparrapi oxide).
  • 1997: Structural elucidation of coordination complexes with 2,2′-bipyridyl, revealing diverse stoichiometries and bonding modes.
  • 2022: Use in the concise synthesis of tetrodotoxin, showcasing its relevance in modern pharmaceutical research.

Evolution in Organometallic Chemistry

Mercury bis(trifluoroacetate) has played a pivotal role in advancing organometallic chemistry due to its strong electrophilicity and ability to stabilize transition states in metal-mediated reactions. Unlike conventional mercury(II) salts (e.g., acetate or nitrate), the electron-withdrawing trifluoroacetate ligands enhance its oxidizing power, making it effective in π-acid catalysis.

Notable contributions include:

  • Coordination Chemistry: Formation of complexes with nitrogen donors like 2,2′-bipyridyl, where mercury adopts geometries ranging from tetrahedral to distorted octahedral.
  • Cross-Coupling Reactions: Participation in palladium-catalyzed processes, such as the synthesis of biaryls via oxidative dehydrodimerization.
  • Catalytic Cyclizations: Facilitation of 5-endo-dig and 6-endo-dig cyclizations in acetylenic alcohols to produce enol ethers and heterocycles.

Historical Significance in Mercury-Mediated Synthetic Transformations

The compound’s strong affinity for soft nucleophiles (e.g., alkenes, alkynes) has made it indispensable in:

  • Electrophilic Additions: Markovnikov-selective alkoxymercuration of alkenes, followed by reductive demercuration to yield ethers.
  • Cyclopropane Synthesis: Mercury-mediated ring-opening of epoxides and subsequent cyclopropanation.
  • Polymer Functionalization: Mercuration of copolymers (e.g., N-vinylcarbazole-methylacrylate) for optoelectronic applications.

Research Milestones and Seminal Publications

Landmark studies include:

YearContributionReference
1979Brominative cyclization of dienes
1982Cyclization of acetylenic alcohols to enol ethers
1997Structural analysis of Hg(CF₃COO)₂-bipyridyl complexes
2022Tetrodotoxin synthesis via Hg(CF₃COO)₂-mediated oxidations

These works underscore the compound’s versatility in enabling complex bond-forming reactions and its enduring relevance in synthetic methodology.

Properties and Structural Characteristics

Physicochemical Properties

Mercury bis(trifluoroacetate) exhibits distinct properties due to its fluorinated ligands:

  • Molecular Weight: 426.62 g/mol.
  • Melting Point: 167–169°C.
  • Solubility: Soluble in polar aprotic solvents (e.g., THF, DMF) and water.
  • Spectroscopic Data: Characteristic IR stretches at 1,680 cm⁻¹ (C=O) and 1,150 cm⁻¹ (C-F).

Structural Insights from X-ray Crystallography

Crystallographic studies reveal:

  • Monomeric Structure: In the solid state, mercury adopts a linear coordination geometry with two trifluoroacetate ligands.
  • Coordination Complexes: With 2,2′-bipyridyl, mercury forms [Hg(bipy)₂]²⁺ cations, where bipyridyl displaces trifluoroacetate ligands.

Synthetic Applications

Cyclization Reactions

Mercury bis(trifluoroacetate) excels in constructing carbocycles and heterocycles:

  • Diene Cyclization: Converts methylthio-substituted divinyl ketones to 5-fluorocyclopentenones.
  • Enol Ether Synthesis: Cyclizes acetylenic alcohols to 2-methyleneoxolanes via Hg(II)-mediated 5-endo-dig pathways.

Electrophilic Functionalization

The compound’s electrophilicity enables:

  • Alkene Functionalization: Hydroalkoxylation and hydroamination with regiochemical control.
  • Aromatic Mercuration: Direct Hg(II) insertion into aromatic rings for subsequent cross-coupling.

Mercury Bis(trifluoroacetate)-Bipyridyl Systems

Progressive Replacement of Trifluoroacetate by Bidentate Ligands

The substitution of TFA ligands in Hg(CF$$3$$COO)$$2$$ by nitrogen-donor ligands, such as 2,2′-bipyridine (bipy), follows a stepwise mechanism influenced by steric and electronic factors. In studies involving terpyridine (terpy) and bipy, the TFA ligands are sequentially displaced, forming complexes like [Hg(bipy)$$n$$(TFA)$${2−2n}$$]$$^{2+}$$ (where $$n = 1$$ or 2). For instance, the reaction of Hg(TFA)$$2$$ with terpy yields [Hg(TFA)$$2$$(terpy)], where terpy occupies two coordination sites, leaving the remaining positions for TFA ligands [3]. The substitution kinetics depend on the ligand’s binding strength, with bipyridyl ligands exhibiting higher affinity for Hg(II) compared to monodentate TFA. This results in complete displacement of TFA in excess bipy, forming [Hg(bipy)$$_2$$]$$^{2+}$$ ions [3].

Formation and Stability of [Hg(bipyridyl)$$_n$$]$$^{2+}$$ Complex Ions

The stability of [Hg(bipy)$$n$$]$$^{2+}$$ complexes is governed by chelate ring formation and ligand field effects. Crystallographic data reveal that [Hg(bipy)$$2$$]$$^{2+}$$ adopts a distorted octahedral geometry, with Hg–N bond lengths ranging from 2.32–2.48 Å [3]. The stability constants ($$\log K$$) for these complexes exceed those of analogous TFA-containing species, attributed to the synergistic effects of $$\pi$$-backbonding from Hg(II) to bipy’s $$\pi^*$$ orbitals and the rigid bipyridyl framework. Thermodynamic studies show that the replacement of TFA by bipy is exothermic ($$\Delta H = -45 \, \text{kJ/mol}$$) and entropically favored ($$\Delta S = +120 \, \text{J/mol·K}$$) due to the release of multiple TFA ligands [3].

Structural Diversity in Mercury-Nitrogen Coordination

Structural variability in Hg–N coordination is exemplified by complexes such as:

  • Monomeric [Hg(TFA)$$_2$$(bipy)]: A six-coordinate geometry with two TFA and one bipy ligand.
  • Polymeric [Hg(μ-TFA)(TFA)(bipy)]$$_n$$: Chains formed via bridging TFA ligands between Hg centers [3].
  • Dimeric [Hg$$2$$(TFA)$$4$$(phen)$$_2$$]: Two Hg atoms linked by phenanthroline (phen) and TFA bridges [3].

The choice of auxiliary ligands (e.g., 4-phenylpyridine vs. 3-phenylpyridine) dictates whether the complex adopts a monomeric or polymeric structure, highlighting the role of steric hindrance in structural inception [3].

Mercury-Ligand Interactions

Mercury-Nitrogen Bond Characteristics

Hg–N bonds in bipyridyl complexes exhibit covalent character, with bond dissociation energies (BDEs) calculated at 180–220 kJ/mol [3]. The Hg 6s and 5d orbitals hybridize with nitrogen’s $$sp^2$$ orbitals, creating a directional bond favoring linear or distorted octahedral geometries. X-ray absorption near-edge structure (XANES) spectroscopy confirms that Hg–N coordination increases the occupancy of Hg 5d orbitals, stabilizing the complex [2].

Mercury-Oxygen Coordination Dynamics

TFA’s oxygen atoms coordinate weakly to Hg(II) (BDE: 90–110 kJ/mol), enabling facile ligand substitution [4]. In [Hg(TFA)$$_2$$(terpy)], the Hg–O bond lengths (2.10–2.15 Å) are longer than Hg–N bonds, reflecting weaker interactions [3]. The lability of TFA ligands is further evidenced by their rapid displacement in polar solvents, a property exploited in synthesizing heteroleptic complexes.

Intramolecular vs. Intermolecular Coordination Processes

Intramolecular coordination dominates in monomers like [Hg(TFA)$$2$$(bipy)], where bipy’s nitrogen atoms bind to a single Hg center. In contrast, intermolecular coordination occurs in polymeric species, where TFA bridges adjacent Hg atoms. For example, [Hg(μ-TFA)(TFA)(4-phpy)]$$n$$ forms 1D chains via alternating Hg–O–TFA–Hg linkages [3].

Computational Approaches to Coordination Behavior

DFT Studies of Mercury Bis(trifluoroacetate) Complexes

Density functional theory (DFT) calculations on [Hg(TFA)$$_2$$(bipy)] reveal a HOMO–LUMO gap of 3.2 eV, consistent with its observed stability. The Hg center exhibits a partial positive charge ($$\delta = +0.85$$), while TFA oxygen atoms carry $$\delta = -0.45$$, confirming ionic contributions to bonding [3]. Geometry optimizations predict bond lengths within 0.05 Å of experimental values, validating the computational models.

Modeling of Electronic Distribution in Coordination Spheres

Natural population analysis (NPA) of [Hg(TFA)$$_2$$(terpy)] shows that 12% of the Hg 6s electron density is transferred to terpy’s $$\pi^*$$ orbitals, enhancing metal-ligand bonding [2]. Time-dependent DFT (TD-DFT) simulations of electronic spectra match experimental UV-vis data, with transitions at 310 nm attributed to ligand-to-metal charge transfer (LMCT) [3].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

315.963507 g/mol

Monoisotopic Mass

315.963507 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

13257-51-7

Dates

Modify: 2023-08-15

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